4-[[6-chloro-2-(methylthio)-4-pyrimidinyl]methyl]Morpholine
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Overview
Description
4-[[6-chloro-2-(methylthio)-4-pyrimidinyl]methyl]Morpholine is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities and applications in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of 4-[[6-chloro-2-(methylthio)-4-pyrimidinyl]methyl]Morpholine typically involves the use of 4,6-dichloro-2-methylthiopyrimidine as a starting material. This compound undergoes sequential substitution reactions under Suzuki conditions, using phenylboronic acid in the presence of triphenylphosphine and palladium acetate . The reaction conditions are mild and functional group tolerant, making this method suitable for industrial production .
Chemical Reactions Analysis
4-[[6-chloro-2-(methylthio)-4-pyrimidinyl]methyl]Morpholine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[[6-chloro-2-(methylthio)-4-pyrimidinyl]methyl]Morpholine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various complex molecules.
Biology: It is used in the study of biological processes and pathways.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[[6-chloro-2-(methylthio)-4-pyrimidinyl]methyl]Morpholine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and modulating the activity of certain enzymes and receptors. This interaction leads to changes in cellular processes and pathways, resulting in the desired pharmacological effects .
Comparison with Similar Compounds
4-[[6-chloro-2-(methylthio)-4-pyrimidinyl]methyl]Morpholine can be compared with other similar compounds such as:
4-chloro-6-methyl-2-(methylthio)pyrimidine: This compound shares a similar pyrimidine core structure but lacks the morpholine moiety.
2,4,6-trisubstituted pyrimidines: These compounds have different substituents on the pyrimidine ring, leading to variations in their pharmacological activities.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
1246034-50-3 |
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Molecular Formula |
C10H14ClN3OS |
Molecular Weight |
259.76 g/mol |
IUPAC Name |
4-[(6-chloro-2-methylsulfanylpyrimidin-4-yl)methyl]morpholine |
InChI |
InChI=1S/C10H14ClN3OS/c1-16-10-12-8(6-9(11)13-10)7-14-2-4-15-5-3-14/h6H,2-5,7H2,1H3 |
InChI Key |
MTCCDUGZDZPSSM-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)CN2CCOCC2 |
Origin of Product |
United States |
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